Cas no 18514-94-8 (6,7-Dichlorocinnolin-4(1H)-one)

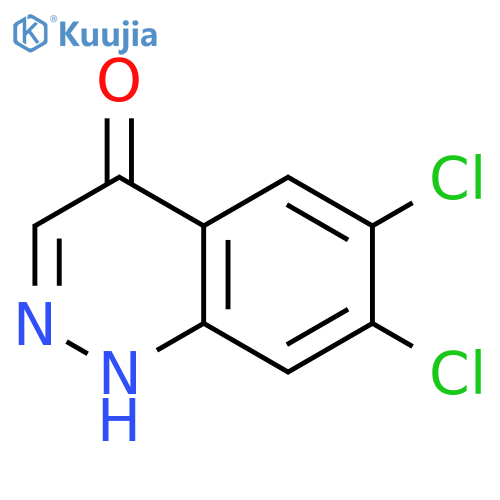

18514-94-8 structure

商品名:6,7-Dichlorocinnolin-4(1H)-one

6,7-Dichlorocinnolin-4(1H)-one 化学的及び物理的性質

名前と識別子

-

- ZIVIXYFVDXXKCJ-UHFFFAOYSA-

- InChI=1/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)

- 18514-94-8

- A921105

- SCHEMBL11150107

- 6,7-Dichlorocinnolin-4(1H)-one

- 6,7-Dichloro-1H-cinnolin-4-one

- 4(1H)-Cinnolinone, 6,7-dichloro-

-

- インチ: 1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)

- InChIKey: ZIVIXYFVDXXKCJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC2=C(C(C=NN2)=O)C=1)Cl

計算された属性

- せいみつぶんしりょう: 213.9700681g/mol

- どういたいしつりょう: 213.9700681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 41.5Ų

6,7-Dichlorocinnolin-4(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-681461-1.0g |

6,7-DICHLORO-1H-CINNOLIN-4-ONE |

18514-94-8 | 1.0g |

$0.0 | 2023-03-11 | ||

| Chemenu | CM512604-1g |

6,7-Dichlorocinnolin-4(1H)-one |

18514-94-8 | 97% | 1g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | Y1101003-5g |

6,7-dichloro-1H-cinnolin-4-one |

18514-94-8 | 95% | 5g |

$1685 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1101003-5g |

6,7-dichloro-1H-cinnolin-4-one |

18514-94-8 | 95% | 5g |

$1685 | 2024-07-28 | |

| Ambeed | A620802-1g |

6,7-Dichlorocinnolin-4(1H)-one |

18514-94-8 | 97% | 1g |

$780.0 | 2025-03-16 | |

| eNovation Chemicals LLC | Y1101003-5g |

6,7-dichloro-1H-cinnolin-4-one |

18514-94-8 | 95% | 5g |

$1685 | 2025-03-03 |

6,7-Dichlorocinnolin-4(1H)-one 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

18514-94-8 (6,7-Dichlorocinnolin-4(1H)-one) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18514-94-8)6,7-Dichlorocinnolin-4(1H)-one

清らかである:99%

はかる:1g

価格 ($):702.0